BenchChemオンラインストアへようこそ!

Pavine

Anticancer Natural Products Cytotoxicity

Pavine (CAS 26919-05-1) is the validated 2,3,8,9-tetramethoxy pavine core scaffold. Indiscriminate substitution with other pavine alkaloids is scientifically invalid, as minor structural changes drastically alter bioactivity. While hydroxylated analogs like (-)-neocaryachine are potently antiproliferative, common 2,3,8,9-tetrasubstituted pavines exhibit minimal cytotoxicity. Procure this compound as an essential reference standard and negative control for antiproliferative assays and structure-activity relationship studies.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
Cat. No. B1216701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePavine
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3CC4=CC(=C(C=C4C(N3)CC2=C1)OC)OC)OC
InChIInChI=1S/C20H23NO4/c1-22-17-7-11-5-15-14-10-20(25-4)18(23-2)8-12(14)6-16(21-15)13(11)9-19(17)24-3/h7-10,15-16,21H,5-6H2,1-4H3
InChIKeySRSPZLZVGPJHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pavine Alkaloids: Procurement Guide to a Structurally Unique Isoquinoline Class with Diverse Bioactivities


Pavines represent a distinct subgroup of tetracyclic isoquinoline alkaloids characterized by a dibenzo-9-azabicyclo[3.3.1]nonane skeleton [1]. This class, comprising approximately 22 naturally occurring members [2], exhibits a wide spectrum of pharmacological activities including antiproliferative, PCSK9 inhibitory, antiarrhythmic, and antimicrobial effects [3]. The structural diversity within the pavine family, arising from variations in oxygenation and substitution patterns, directly influences biological target engagement and potency [4], making precise compound selection critical for research outcomes.

Why Pavine Compound Selection Cannot Be Based on Class Alone: Evidence of Activity Divergence


Substituting one pavine alkaloid for another based solely on shared core structure is scientifically invalid. Profound differences in biological activity exist even between closely related analogs. For instance, while many common 2,3,8,9-tetrasubstituted pavines like crychine exhibit minimal cytotoxicity, the 7-hydroxylated analog (-)-neocaryachine displays potent antiproliferative effects across multiple tumor cell lines [1]. Similarly, specific synthetic pavine derivatives show nanomolar PCSK9 inhibition, whereas the natural product berberine, a common comparator, is significantly less potent [2]. This divergence underscores that minor structural modifications, such as hydroxylation or methylation patterns, dictate target engagement and therapeutic potential, rendering indiscriminate substitution a critical experimental flaw.

Quantitative Differentiation of Pavine Derivatives: Head-to-Head Potency and Selectivity Data


Antiproliferative Potency: (-)-Neocaryachine vs. Crychine in Human Tumor Cell Lines

(-)-Neocaryachine, a 7-hydroxylated pavine alkaloid, demonstrates potent antiproliferative activity with IC50 values ranging from 0.06 to 0.41 µM against five human tumor cell lines, including a multidrug-resistant (MDR) subline. In contrast, more common 2,3,8,9-tetrasubstituted pavine alkaloids like crychine exhibit very mild or no cytotoxicity under comparable conditions [1].

Anticancer Natural Products Cytotoxicity

PCSK9 Inhibition: Synthetic Pavine 1'f vs. Positive Control Berberine

A synthetic pavine alkaloid, compound 1'f, exhibits potent inhibition of PCSK9, a key regulator of LDL cholesterol, with an IC50 value of 161 nM. This activity is superior to that of the positive control berberine, a well-known natural product [1].

Cardiovascular Metabolic Disorders Enzyme Inhibition

Cytotoxicity Profile: Argemonine vs. Berberine in Cancer Cell Lines

The pavine alkaloid argemonine demonstrates anti-proliferative activity against multiple cancer cell lines, with IC50 values of 2.8 µg/mL (M12.C3F6), 2.5 µg/mL (RAW 264.7), and 12.1 µg/mL (HeLa). In the same study, the structurally distinct alkaloid berberine showed IC50 values of 2.7 µg/mL (M12.C3F6), 2.4 µg/mL (RAW 264.7), and 79.5 µg/mL (HeLa), indicating comparable potency in two cell lines but a significant 6.6-fold greater potency of argemonine in HeLa cells [1].

Cancer Chemotherapy Natural Alkaloids

Antiarrhythmic Efficacy: O-Methyl-neocaryachine in Ischemia/Reperfusion Model

The pavine alkaloid derivative O-methyl-neocaryachine (OMNC) demonstrates significant antiarrhythmic activity by suppressing ischemia/reperfusion-induced ventricular arrhythmias in Langendorff-perfused rat hearts, with an EC50 of 4.3 µM [1].

Cardiology Electrophysiology Arrhythmia

Targeted Research Applications for Differentiated Pavine Alkaloids


Oncology: Prioritizing (-)-Neocaryachine Over Inactive Pavine Analogs for Antiproliferative Studies

Research programs investigating novel anticancer agents should specifically procure (-)-neocaryachine, given its potent and broad-spectrum antiproliferative activity (IC50 0.06–0.41 µM) against human tumor cell lines, including MDR phenotypes. In contrast, more common 2,3,8,9-tetrasubstituted pavines like crychine should be avoided as they are largely inactive [1]. This distinction is critical for designing experiments with a high probability of observing meaningful biological effects.

Cardiovascular Research: Selecting Pavine Derivative 1'f as a Potent PCSK9 Inhibitor for Hypercholesterolemia Models

Studies focused on PCSK9-mediated LDL receptor regulation and cholesterol metabolism should utilize the synthetic pavine derivative 1'f, which demonstrates an IC50 of 161 nM against PCSK9, outperforming the widely used natural product berberine [2]. This compound offers a structurally distinct chemotype with enhanced potency for investigating novel mechanisms of PCSK9 inhibition.

Oncology: Leveraging Argemonine's Superior Cytotoxicity in HeLa Cells Over Berberine

For research targeting cervical cancer (HeLa) models, argemonine should be selected over berberine due to its 6.6-fold greater potency (IC50 12.1 vs 79.5 µg/mL) [3]. This differential activity highlights argemonine's specific value in cervical cancer studies and emphasizes the importance of choosing the correct pavine analog for cell line-specific investigations.

Cardiac Electrophysiology: Employing O-Methyl-neocaryachine in Ischemia/Reperfusion Arrhythmia Models

Researchers investigating ischemia/reperfusion injury and associated arrhythmias should consider O-methyl-neocaryachine, which has a defined EC50 of 4.3 µM for suppressing ventricular arrhythmias in ex vivo heart models [4]. This provides a quantitative benchmark for designing dose-response studies and evaluating novel antiarrhythmic interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pavine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.